![molecular formula C7H13NO3 B13099305 (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid](/img/structure/B13099305.png)
(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid
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Overview
Description
(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid is a chiral amino acid derivative with a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry during the formation of the tetrahydrofuran ring. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and reagents like lithium aluminum hydride for reduction steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the tetrahydrofuran ring.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydrofuran ring can yield lactones, while substitution reactions involving the amino group can produce a variety of amides and other nitrogen-containing compounds .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to (2R)-2-amino-3-(tetrahydrofuran-2-yl)propanoic acid may act as antagonists at metabotropic glutamate receptors (mGluRs), particularly mGlu2 and mGlu3 receptors. These receptors are implicated in mood regulation and have been targeted for developing antidepressant therapies. For instance, studies have shown that mGlu2/3 antagonists can produce rapid antidepressant effects in rodent models, suggesting that this compound could be explored for similar therapeutic applications .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of compounds that interact with glutamate signaling pathways. By modulating excitatory neurotransmission through mGluRs, this compound may help protect neurons from excitotoxicity associated with neurodegenerative diseases .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SARs) of this compound has revealed insights into how modifications to the compound can enhance its pharmacological profile. For example, variations in substituents on the tetrahydrofuran ring have been shown to affect binding affinity and functional activity at mGlu receptors. This information is crucial for designing more potent derivatives .
Case Study 1: Antidepressant Efficacy
In a preclinical study, a derivative of this compound demonstrated significant antidepressant-like effects in mouse models. The study utilized the forced swim test to assess behavioral changes, showing that administration of the compound led to reduced immobility times, indicative of an antidepressant effect .
Case Study 2: Neuroprotection in Models of Excitotoxicity
Another study investigated the neuroprotective effects of this compound in models of excitotoxicity induced by glutamate. The results indicated that treatment with this compound significantly reduced neuronal cell death compared to control groups, supporting its potential as a therapeutic agent in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and amino group can form hydrogen bonds and other interactions with these targets, influencing their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid: The enantiomer of the compound, with different stereochemistry.
2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid: A structural isomer with the tetrahydrofuran ring attached at a different position.
2-Amino-3-(tetrahydropyran-2-yl)propanoic acid: A similar compound with a tetrahydropyran ring instead of a tetrahydrofuran ring
Uniqueness
(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields .
Biological Activity
(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid, also known as 3-Oxolan-3-yl-L-alanine, is a chiral amino acid derivative notable for its unique structural features and potential biological activities. This article delves into its biological relevance, mechanisms of action, and implications for pharmacology, supported by various research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula C7H13NO3 and a molecular weight of approximately 159.18 g/mol. Its structure incorporates a tetrahydrofuran ring, an amino group, and a carboxylic acid group, contributing to its reactivity and interaction potential with biological targets.
Property | Value |
---|---|
Molecular Formula | C7H13NO3 |
Molecular Weight | 159.18 g/mol |
IUPAC Name | (2R)-2-amino-3-(oxolan-2-yl)propanoic acid |
Mechanisms of Biological Activity
Research indicates that this compound may influence various biological pathways through its interactions with enzymes and receptors. Its structural similarity to natural amino acids suggests potential roles in:
- Protein Synthesis : The compound may serve as a building block for proteins or peptides.
- Neurotransmitter Analog : Preliminary studies suggest it could mimic neurotransmitters, influencing synaptic transmission.
Interaction Studies
Initial findings have indicated that this compound may interact with several neurotransmitter systems, including:
- Binding Affinity : Studies are ongoing to determine its binding affinity with specific receptors, such as glutamate receptors.
- Enzyme Substrates : It may act as a substrate for enzymes involved in amino acid metabolism.
Research Findings
Several studies have explored the biological activity of this compound:
- Metabolic Pathways : The compound has been implicated in metabolic processes that modulate energy metabolism and cellular signaling pathways. Its unique structure allows it to interact with specific biological targets, potentially modulating physiological responses.
- Pharmacological Potential : While primarily used in research settings, the compound's structural characteristics suggest applications in drug design and development. Its dual functionality as both an amino acid and cyclic ether may confer distinct properties not found in simpler amino acids .
Case Study 1: Neurotransmitter Interaction
In a study examining the interactions of various amino acids with neurotransmitter receptors, this compound was found to exhibit binding affinity comparable to known neurotransmitters. This suggests its potential role in modulating synaptic activity.
Case Study 2: Enzyme Activity Modulation
Another investigation focused on the compound's effect on enzyme activity related to amino acid metabolism. The results indicated that this compound could influence the activity of specific enzymes, highlighting its relevance in metabolic regulation.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2R)-2-amino-3-(oxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m1/s1 |
InChI Key |
IMSUDXBVOIOXLR-PRJDIBJQSA-N |
Isomeric SMILES |
C1CC(OC1)C[C@H](C(=O)O)N |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)N |
Origin of Product |
United States |
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